![molecular formula C15H21NO3 B2504493 苄基N-[(1R,2R)-2-羟基环庚基]氨基甲酸酯 CAS No. 1448438-55-8](/img/structure/B2504493.png)

苄基N-[(1R,2R)-2-羟基环庚基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

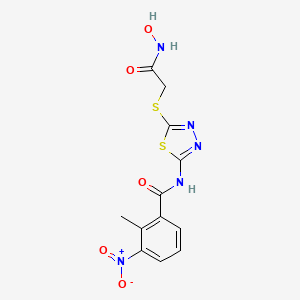

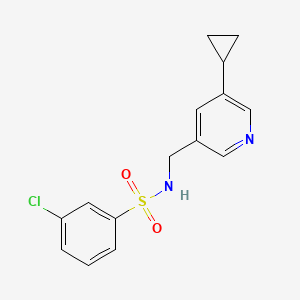

Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate is a compound that falls within the broader class of carbamate esters, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and synthetic strategies offer insight into its potential characteristics and synthetic routes.

Synthesis Analysis

The synthesis of related carbamate compounds often involves the use of protective groups, intermediate formation, and specific catalytic conditions to achieve the desired stereochemistry and functionalization. For instance, the enantioselective synthesis of a related benzyl carbamate using iodolactamization as a key step suggests that similar strategies could be employed for the synthesis of benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate . Additionally, the use of cobalt-catalyzed reactions for the in situ generation of isocyanates, which are precursors to carbamates, indicates a possible synthetic route for the compound of interest .

Molecular Structure Analysis

The molecular structure of benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate would be expected to feature a cycloheptyl ring with a hydroxyl group and a carbamate moiety attached to a benzyl group. The stereochemistry at the cycloheptyl ring is crucial for the biological activity of such compounds. The synthesis of enantiomerically pure cyclohexanecarboxylic acid derivatives through microbial dihydroxylation followed by oxidative and rearrangement reactions provides a precedent for the importance of stereochemistry in cyclohexyl-related structures .

Chemical Reactions Analysis

Carbamate compounds can undergo various chemical reactions, including alkylation, cyclization, and hydrolysis. The reactivity of N-benzyloxycarbamate derivatives with stabilized carbon nucleophiles to produce hydroxamic acids and other hydroxamate-containing ligands demonstrates the versatility of carbamate chemistry . Moreover, the cyclization of carbamate precursors to form heterocyclic compounds, as seen in the synthesis of N-hydroxyphthalimide, is relevant to understanding the reactivity of the benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate would likely include moderate solubility in organic solvents, stability under basic conditions, and potential for chelation due to the presence of the hydroxyl group. The synthesis and evaluation of carbamate prodrugs, which release parent drugs under specific conditions, highlight the stability and hydrolytic behavior of carbamate linkages in biological environments .

科学研究应用

对映选择性合成应用:一种相关化合物苄基(1S,2R,4R)-4-(叔丁氧羰基氨基)-2-(羟甲基)环己基氨基甲酸酯的有效对映选择性合成被开发为强效CCR2拮抗剂的基本中间体。该合成中涉及的关键过程是碘内酰胺化,展示了该化合物在药物合成中的作用(Campbell et al., 2009)。

有机合成中的催化:该化合物参与了一项研究,探索了Au(I)催化的N-丙烯基氨基甲酸酯的分子内氢氨化,展示了其在形成复杂有机结构中的应用,包括哌啶衍生物和氧杂环(Zhang et al., 2006)。

有机化学中的立体定向偶联:另一项研究重点介绍了其在与芳基硼酸酯立体定向偶联中的应用,这种方法产生了在亲电碳上具有选择性反转或保留的产品。这突出了其在控制有机合成中立体化学的作用(Harris et al., 2013)。

神经元烟碱受体激动剂的合成:一项研究描述了一种新型强效选择性神经元烟碱受体(NNR)激动剂的有效合成,其起始于苄基N-烯丙基-N-(2-羟亚氨基-乙基)-氨基甲酸酯。这表明该化合物在治疗剂的开发中具有重要意义(Ji et al., 2005)。

氨基膦酸酯的合成:苄基氨基甲酸酯,一种相关化合物,被用于合成衍生自吡啶、吡咯和咪唑的氨基膦酸酯,展示了其在合成具有潜在药理应用的化合物中的作用(Boduszek, 1996)。

双环核苷的开发:从一种类似的化合物开始,实现了新型构象锁定碳环核苷的合成。这项研究为核苷类似物的开发做出了贡献,这些类似物在抗病毒和抗癌治疗中具有重要意义(Hřebabecký et al., 2006)。

有机合成中的质谱:一项涉及合成2-羟乙基1-氨基烷基膦酸酯的研究使用了苄基氨基甲酸酯,并讨论了其质谱碎片,表明其在分析化学中的作用(Cai et al., 2007)。

手性恶唑烷酮的合成:苄基N-(1-苯基-3-丁烯基)氨基甲酸酯用于6-官能化4-芳基-1,3-恶唑烷-2-酮的非对映选择性合成,表明该化合物在合成具有潜在生物活性的复杂分子中的作用(Mangelinckx et al., 2010)。

绿色化学中的氨基甲酸酯合成:使用1,1'-羰基二咪唑的氨基甲酸酯的机械化学合成突出了有机合成中的生态友好方法,展示了该化合物在可持续化学中的作用(Lanzillotto et al., 2015)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

属性

IUPAC Name |

benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-14-10-6-2-5-9-13(14)16-15(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14,17H,2,5-6,9-11H2,(H,16,18)/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGAYIMPQQNONB-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](CC1)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2504411.png)

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2504419.png)

![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2504425.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2504427.png)

amino}oxolan-3-ol](/img/structure/B2504431.png)

![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)